molecular formula C19H17N3O5S B2980577 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034238-26-9

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2980577
CAS No.: 2034238-26-9
M. Wt: 399.42
InChI Key: JYXXBRPQVBRQNG-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Synthesis begins with the selection of appropriate starting materials such as 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide and 2-oxo-2H-chromene-3-carboxylic acid.

  • Reaction Steps: : The synthesis typically involves a series of steps including amide bond formation, which might be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

  • Reaction Conditions: : Reactions are carried out under controlled temperatures, often ranging from room temperature to moderate heating, and in an inert atmosphere using solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

While industrial production methods for such specific compounds might not be widely detailed in public resources, they generally follow similar synthetic pathways but on a larger scale. Industrial processes also emphasize cost-efficiency and scalability, often involving continuous flow reactors for improved reaction control and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its electronic structure and reactivity.

  • Reduction: : Reduction reactions might be less common but can lead to significant changes in the compound’s functionality.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecular structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenated compounds, organometallic reagents.

Major Products

Depending on the type of reaction, major products could include various functionalized derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

  • Industry: : May be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects often involves interaction with biological macromolecules. It can inhibit certain enzymes by binding to their active sites or alter cellular pathways by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,2-dioxido-2,3-dihydro-1H-benzo[c][1,2,5]thiadiazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

  • 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole derivatives

Uniqueness

  • The specific arrangement and combination of functional groups in N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide endow it with distinct reactivity and potential biological activities not found in closely related compounds.

This unique compound offers vast potential in various scientific domains, from chemical synthesis to industrial applications, promising continued interest and research efforts.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-21-15-7-3-4-8-16(15)22(28(21,25)26)11-10-20-18(23)14-12-13-6-2-5-9-17(13)27-19(14)24/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXXBRPQVBRQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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